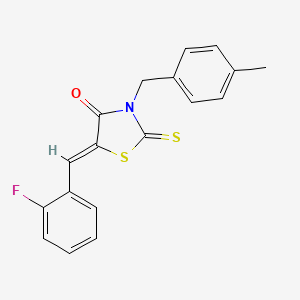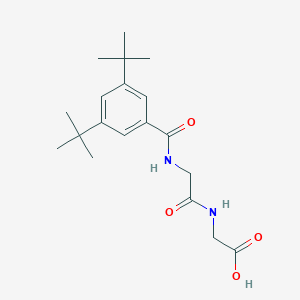
5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
描述
5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. This compound has gained significant attention in scientific research due to its potential in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
科学研究应用
5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Some of the notable scientific research applications of this compound are:
1. Anticancer Activity: 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial Activity: This compound has been reported to possess potent antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
3. Anti-inflammatory Activity: 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, some studies suggest that this compound exerts its biological activity by inhibiting various enzymes, including topoisomerase II, carbonic anhydrase, and cyclooxygenase-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one are diverse and depend on the specific application. Some of the notable effects of this compound are:
1. Induction of Apoptosis: 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
2. Inhibition of Enzymes: This compound has been found to inhibit various enzymes, including topoisomerase II, carbonic anhydrase, and cyclooxygenase-2, which play critical roles in biological processes.
3. Anti-inflammatory Effects: 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages and limitations of 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one for lab experiments are:
Advantages:
1. Potent
生物活性
This compound exhibits potent biological activity against various targets, making it a promising lead compound for drug development.
2. Easy Synthesis: The synthesis of 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is relatively simple and can be carried out using readily available reagents.
Limitations:
1. Limited Solubility: This compound has limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
2. Toxicity: Some studies have reported that 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one exhibits toxicity at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the research on 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one. Some of the notable directions are:
1. Drug Development: This compound has shown promising activity against various targets, making it a potential lead compound for drug development.
2. Mechanistic Studies: The mechanism of action of 5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, and further mechanistic studies are needed to elucidate its mode of action.
3. Structure-Activity Relationship Studies: Further studies are needed to explore the structure-activity relationship of this compound and identify the key structural features responsible for its biological activity.
4. Toxicity Studies: More extensive toxicity studies are needed to determine the safety profile of this compound and identify potential side effects.
属性
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNOS2/c1-12-6-8-13(9-7-12)11-20-17(21)16(23-18(20)22)10-14-4-2-3-5-15(14)19/h2-10H,11H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDTLXWOHVKAE-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-fluorobenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4656901.png)

![2-(4-butoxyphenyl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4656923.png)
![8-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4656927.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4656932.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-cyano-2-fluorobenzamide](/img/structure/B4656940.png)
![methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4656943.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4656951.png)
![2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4656954.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4656956.png)
![4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline](/img/structure/B4656962.png)

![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4656980.png)